N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” is based on the benzothiazole core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Antibacterial Agents
The benzothiazole moiety is recognized for its potent antibacterial properties. Compounds with this structure have been synthesized and evaluated for their efficacy against various bacterial strains. In particular, derivatives of benzothiazole have shown significant activity against Gram-positive and Gram-negative bacteria. The compound could potentially be used as a precursor for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anti-Tubercular Activity
Benzothiazole derivatives have been explored for their anti-tubercular activity. Given the global challenge of tuberculosis and the need for more effective treatments, these compounds are valuable for their potential to inhibit Mycobacterium tuberculosis. The compound’s structural features may be leveraged to design molecules with enhanced potency against TB .
Anti-Inflammatory Applications
The anti-inflammatory potential of benzothiazole derivatives has been documented. They can be designed to target specific inflammatory pathways, which is crucial for treating chronic inflammatory diseases. The compound could serve as a scaffold for developing novel anti-inflammatory drugs with improved selectivity and fewer side effects .
Antitumor and Cytotoxic Activity
Benzothiazole compounds have been investigated for their antitumor properties. They can act as inhibitors of various cellular processes that are overactive in cancer cells, such as topoisomerase I. This compound could be a candidate for creating new antitumor agents, possibly offering a new approach to cancer therapy .
Neuroprotective Effects
Thiazole derivatives are known to exhibit neuroprotective effects. They can play a role in the synthesis of neurotransmitters and have potential applications in treating neurodegenerative diseases. The compound may contribute to the development of drugs that protect nerve cells from damage or degeneration .
Antifungal Agents
The synthesis of benzothiazole derivatives has also been associated with antifungal activity. These compounds can be modified to enhance their efficacy against fungal pathogens, which is important for addressing fungal infections that are difficult to treat. The compound could be used to create new antifungal drugs with broad-spectrum activity .
Future Directions
The future directions for research on “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide” could include further investigation into its anti-tubercular activity, exploration of its potential applications in other areas of medicine, and development of more efficient synthesis methods .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS2/c1-14-15(2)26-22(24-19(25)13-12-16-8-4-3-5-9-16)20(14)21-23-17-10-6-7-11-18(17)27-21/h3-11H,12-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBBVZROJRWOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide |
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